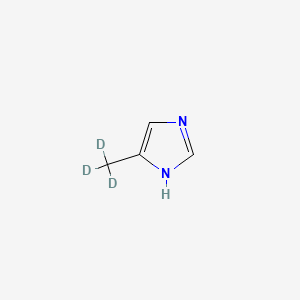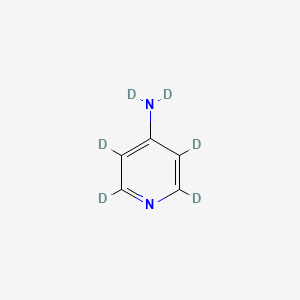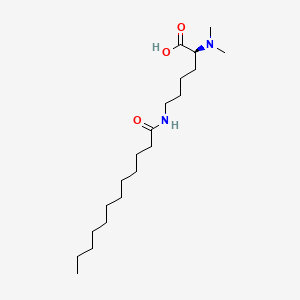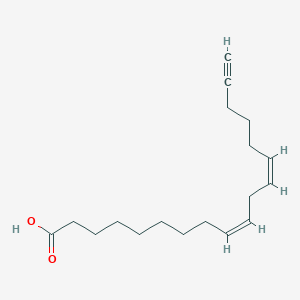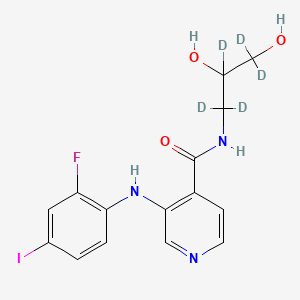
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is a deuterium-labeled analogue of rac-AS-703026, which is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2). This compound has potential antineoplastic activity and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide involves the incorporation of deuterium atoms into the molecular structure of rac-AS-703026. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving custom synthesis and strict process parameter control to ensure product quality .
Analyse Des Réactions Chimiques
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is used in various scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used to study metabolic pathways and enzyme kinetics.
Medicine: It is used in the development of new therapeutic agents and in the study of disease mechanisms.
Industry: It is used in the production of stable isotope-labeled compounds for various applications
Mécanisme D'action
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition prevents the activation of downstream effector proteins and transcription factors, leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway .
Comparaison Avec Des Composés Similaires
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide is similar to other MEK1/2 inhibitors, such as Pimasertib (AS-703026). this compound is unique due to its deuterium labeling, which provides advantages in terms of stability and metabolic profiling. Similar compounds include:
Propriétés
IUPAC Name |
3-(2-fluoro-4-iodoanilino)-N-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/i6D2,8D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUAUNHCRHHYNE-GRGKKBJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NC(=O)C1=C(C=NC=C1)NC2=C(C=C(C=C2)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FIN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
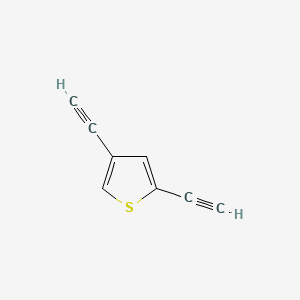
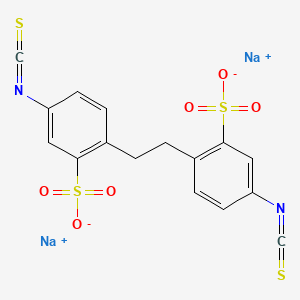
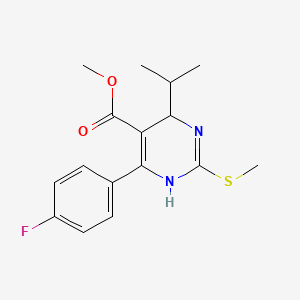
![3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B587961.png)
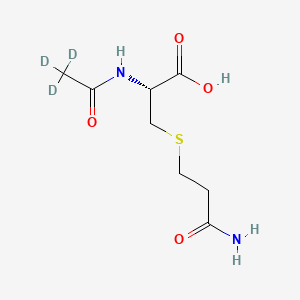
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)
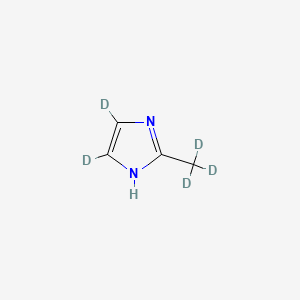
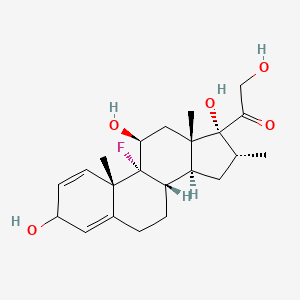
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
